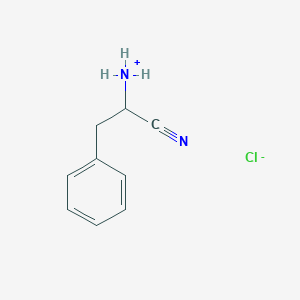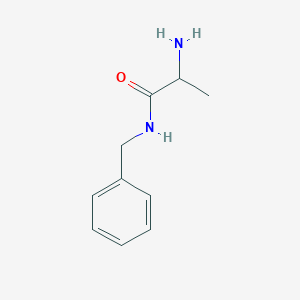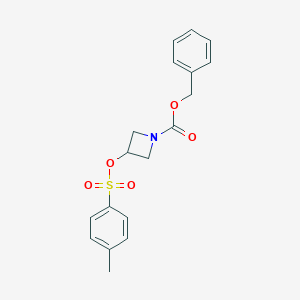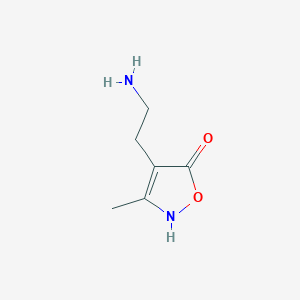
3-Amino-5-bromo-2-hydroxypyridine
Vue d'ensemble
Description
3-Amino-5-bromo-2-hydroxypyridine is a chemical compound with the empirical formula C5H5BrN2O and a molecular weight of 189.01 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 2-amino-3-hydroxypyridine derivatives, including 2-amino-3-hydroxy-5-bromopyridine, involves the selective hydrolysis of corresponding 2-amino-3,5-dihalopyridines .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3 . Its boiling point is 418.2±45.0 °C at 760 mmHg . The compound is slightly soluble in water .Applications De Recherche Scientifique
Synthèse organique
3-Amino-5-bromo-2-hydroxypyridine: est largement utilisé comme intermédiaire en synthèse organique . Ses groupes bromo et amino en font un bloc de construction polyvalent pour la construction de molécules complexes. Il est particulièrement utile dans les réactions de couplage avec les amines et les alcools haloaromatiques, offrant une voie pratique pour synthétiser des pyridines 2-substituées amino phényl et hydroxyphényl.
Chimie médicinale
En chimie médicinale, ce composé sert de précurseur à divers composés biologiquement actifs, notamment les inhibiteurs de kinases, les agents antiviraux et les agents antitumoraux . C'est un intermédiaire essentiel dans la synthèse de produits pharmaceutiques comme l'entecavir, un médicament antiviral utilisé pour traiter l'infection par le virus de l'hépatite B .
Pharmacologie
This compound: joue un rôle important en pharmacologie comme matière première essentielle pour le développement de médicaments aux propriétés antivirales, anti-inflammatoires et anticancéreuses . Ses caractéristiques structurales permettent la création de nouveaux agents thérapeutiques.
Chimie analytique
Ce composé est utilisé en chimie analytique pour le développement de diverses méthodes analytiques. Il est souvent utilisé en HPLC et dans d'autres techniques chromatographiques pour analyser et quantifier les substances chimiques .
Biochimie
En biochimie, This compound est utilisé dans les études moléculaires et les essais biochimiques. Il est utilisé pour étudier les réactions enzymatiques et comme réactif dans l'étude des voies biochimiques .
Agriculture
Le composé trouve également des applications en agriculture. C'est un intermédiaire clé dans la synthèse de produits agrochimiques comme les herbicides et les fongicides, contribuant à la lutte contre les mauvaises herbes et les maladies des cultures .
Science de l'environnement
En science de l'environnement, This compound est utilisé dans le développement de pesticides respectueux de l'environnement et dans l'étude des processus chimiques qui affectent les écosystèmes .
Science des matériaux
Bien que la recherche d'applications en science des matériaux ait expiré, il est connu que les dérivés de la pyridine comme This compound sont utilisés dans la synthèse de matériaux polymères et de dendrimères, contribuant aux avancées en science des matériaux
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that pyridine derivatives often exhibit biological activity, making them a hot topic in pharmaceutical research .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis. This suggests that the compound may interact with its targets through bond formation, leading to changes in the target molecules.
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds.
Action Environment
The action of 3-Amino-5-bromo-2-hydroxypyridine can be influenced by environmental factors. For instance, its solubility in water could affect its distribution in aqueous environments. Additionally, it’s known to be stable under recommended storage conditions but incompatible with oxidizing agents and heat , suggesting that its stability and efficacy could be affected by these factors.
Analyse Biochimique
Biochemical Properties
3-Amino-5-bromo-2-hydroxypyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and participate in nucleophilic substitution reactions. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity by either inhibition or activation. These interactions are essential for regulating cellular processes and maintaining homeostasis .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting tissue repair. At higher doses, it can induce toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration. These findings underscore the importance of optimizing dosage to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are facilitated by enzymes such as cytochrome P450s and transferases, which modify the compound to enhance its solubility and excretion. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. The distribution and accumulation of this compound can influence its activity and function, highlighting the importance of understanding its transport dynamics .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
3-amino-5-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOVLVWNSQNABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540688 | |
| Record name | 3-Amino-5-bromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98786-86-8 | |
| Record name | 3-Amino-5-bromopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-bromo-1H-pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-4-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B113313.png)






![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)




![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)